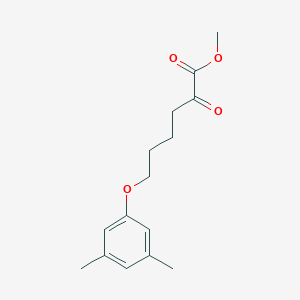
Methyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service number Methyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate is a chemical entity with specific properties and applications. This compound is utilized in various scientific fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic route typically includes:
Selection of Starting Materials: The choice of starting materials is crucial for the synthesis of this compound. These materials are chosen based on their reactivity and compatibility with the desired reaction conditions.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure the efficient formation of the desired product. Common reaction conditions include the use of catalysts, specific temperatures, and controlled environments to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet the demand for this compound. The industrial production methods involve:
Large-Scale Reactors: The use of large-scale reactors allows for the production of significant quantities of this compound. These reactors are designed to handle the specific reaction conditions required for the synthesis.
Optimization of Reaction Parameters: The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize the yield and purity of the product.
Purification Processes: The purification processes, such as distillation, crystallization, and chromatography, are employed to isolate and purify this compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, resulting in the formation of substituted products.
Common Reagents and Conditions
The common reagents and conditions used in the reactions of this compound include:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon, platinum, and nickel are used to facilitate various reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a therapeutic agent.
Medicine: In medicine, this compound is investigated for its potential use in the treatment of various diseases and conditions.
Industry: In industrial applications, this compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular targets and pathways involved in the mechanism of action include:
Enzyme Inhibition: this compound may inhibit the activity of specific enzymes, leading to changes in biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, altering their signaling pathways and cellular responses.
Gene Expression: this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Properties
IUPAC Name |
methyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-11-8-12(2)10-13(9-11)19-7-5-4-6-14(16)15(17)18-3/h8-10H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFJRWPTBQHAMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCC(=O)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCCCCC(=O)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














